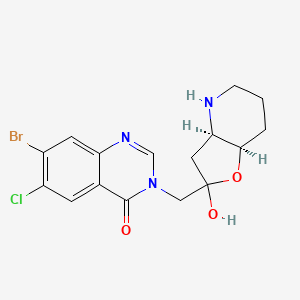
10-Hydroxy warfarin beta-D-glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Hydroxy warfarin beta-D-glucuronide is a metabolite of warfarin, a widely used anticoagulant. Warfarin is known for its ability to inhibit blood clotting by blocking the enzyme vitamin K epoxide reductase, which is essential for the activation of clotting factors. The hydroxylation of warfarin leads to the formation of various metabolites, including this compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxy warfarin beta-D-glucuronide involves the hydroxylation of warfarin. This can be achieved through enzymatic reactions using cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4 . The reaction conditions typically involve the use of liver microsomes or recombinant enzymes in the presence of NADPH as a cofactor .
Industrial Production Methods
Industrial production of this compound is less common due to its specific application in research. the process can be scaled up using bioreactors containing liver microsomes or recombinant enzymes to produce the metabolite in larger quantities .
化学反应分析
Types of Reactions
10-Hydroxy warfarin beta-D-glucuronide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur, leading to the formation of other hydroxylated metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and Fenton’s reagent (Fe2+/Fe3+ with hydrogen peroxide).
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed
The major products formed from these reactions include other hydroxylated warfarin metabolites and various substituted derivatives .
科学研究应用
10-Hydroxy warfarin beta-D-glucuronide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of warfarin metabolites.
Biology: Studied for its role in the metabolism of warfarin and its effects on enzyme activity.
Medicine: Investigated for its potential effects on blood clotting and interactions with other medications.
作用机制
The mechanism of action of 10-Hydroxy warfarin beta-D-glucuronide involves its interaction with cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4 . These enzymes hydroxylate warfarin, leading to the formation of the metabolite. The hydroxylated metabolite can further interact with other enzymes and proteins, affecting their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
7-Hydroxy Warfarin: Another hydroxylated metabolite of warfarin with similar properties.
4’-Hydroxy Warfarin: A hydroxylated metabolite with different enzymatic activity.
8-Hydroxy Warfarin: Another hydroxylated metabolite with distinct biological effects.
Uniqueness
10-Hydroxy warfarin beta-D-glucuronide is unique due to its specific hydroxylation position, which affects its interaction with enzymes and proteins differently compared to other hydroxylated metabolites .
属性
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-(4-hydroxy-2-oxochromen-3-yl)-3-oxo-1-phenylbutan-2-yl]oxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O11/c1-11(26)21(35-25-20(30)18(28)19(29)22(36-25)23(31)32)15(12-7-3-2-4-8-12)16-17(27)13-9-5-6-10-14(13)34-24(16)33/h2-10,15,18-22,25,27-30H,1H3,(H,31,32)/t15?,18-,19-,20+,21?,22-,25+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOWDOUAWJKYCY-JLCVVVJCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C(C(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857864 |
Source


|
| Record name | 1-(4-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)-3-oxo-1-phenylbutan-2-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007224-61-4 |
Source


|
| Record name | 1-(4-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)-3-oxo-1-phenylbutan-2-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
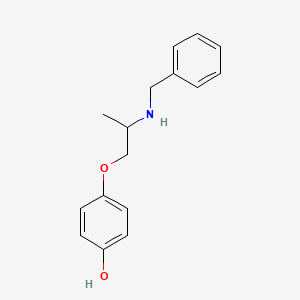
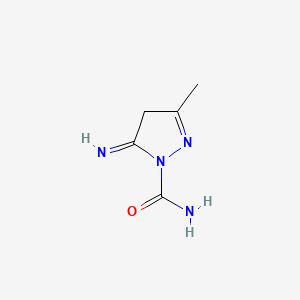
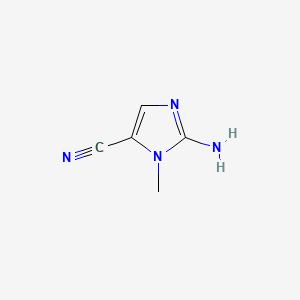

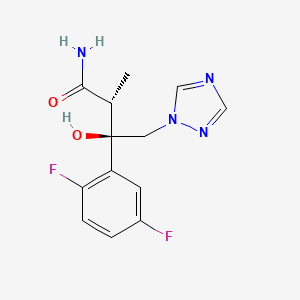
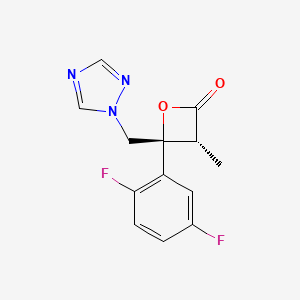
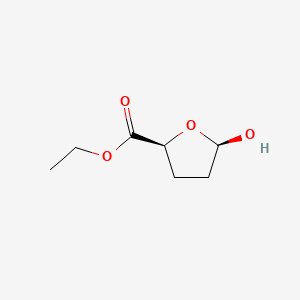
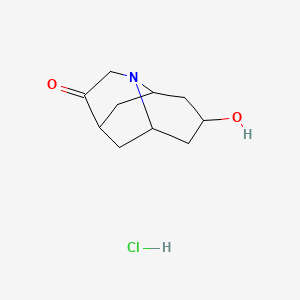
![3-[(1Z)-1-Buten-3-yn-1-yl]pyridine](/img/structure/B585036.png)
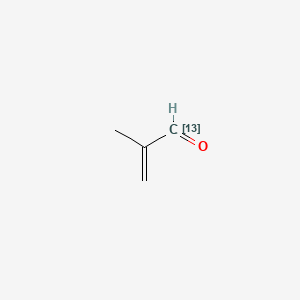
![methyl 2-[(3S)-3-[tert-butyl(dimethyl)silyl]oxy-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate](/img/structure/B585041.png)
